N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule characterized by a fused indazole core, a cyclopentyl substituent, and a 1,2,3-thiadiazole carboxamide moiety. Its synthesis likely involves multi-step organic reactions, including cyclization and amidation, similar to methods described for pyrazole and thiadiazole derivatives .
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-11-16(24-21-19-11)17(23)18-10-14-13-8-4-5-9-15(13)22(20-14)12-6-2-3-7-12/h12H,2-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAIOSYCCJWOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrahydroindazole Core: The initial step often involves the cyclization of appropriate precursors to form the tetrahydroindazole core. This can be achieved through the reaction of hydrazines with cyclopentanones under acidic or basic conditions.
Attachment of the Thiadiazole Group: The thiadiazole ring is introduced via a cyclization reaction involving thiosemicarbazides and carboxylic acids or their derivatives.
Final Coupling Reaction: The final step involves coupling the tetrahydroindazole intermediate with the thiadiazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and tetrahydroindazole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its unique structural features:
- Anti-inflammatory Effects : Research indicates that this compound may inhibit Janus kinases (JAKs), which are involved in inflammatory signaling pathways. By blocking these kinases, it could potentially reduce inflammation associated with conditions like rheumatoid arthritis .
- Anticancer Potential : Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. For instance, structural modifications have shown significant growth inhibition in various cancer cell lines, indicating a promising avenue for further investigation .
- Enzyme Inhibition : The compound has been noted for its ability to modulate enzyme activity, which can lead to therapeutic benefits in metabolic disorders and cancer treatment .
Synthesis and Mechanism of Action
The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions including cyclization and substitution reactions. The mechanism of action likely involves:
- Binding to Target Enzymes : The compound interacts with specific enzymes and receptors within the body, altering their activity and influencing biological pathways.
- Gene Expression Modulation : It may also affect the expression levels of genes involved in inflammation and cancer progression .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of related compounds through in vitro assays. Results indicated that the compounds significantly reduced pro-inflammatory cytokine levels in cultured cells, suggesting potential applications in treating inflammatory diseases .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer effects, derivatives of this compound were tested against various cancer cell lines such as SNB-19 and OVCAR-8. The results showed percent growth inhibitions ranging from 51% to 86%, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism by which N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic scaffolds (indazole, thiadiazole, pyrazole) and functional groups (carboxamide, cyclopentyl substituents). Below is a comparative analysis using evidence-derived
Core Heterocycle Comparison
Key Findings :
- Indazole vs. Pyrazole-carbothioamide derivatives, however, show broader antimicrobial activity due to sulfur-mediated interactions .
- Thiadiazole vs. Thiazole : The 1,2,3-thiadiazole in the target compound may confer distinct electronic properties compared to thiazoles, impacting solubility and metabolic stability. Thiazole derivatives with hydroperoxypropyl groups demonstrate superior oxidative stability in pharmacokinetic studies .
Functional Group Analysis
Key Findings :
- The cyclopentyl group in the target compound likely improves blood-brain barrier penetration compared to smaller alkyl substituents in related thiazole derivatives .
- The methyl-thiadiazole carboxamide may enhance selectivity for ATP-binding pockets in kinases, as seen in structurally similar isoxazole-containing compounds .
Biological Activity
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Indazole moiety : Known for its diverse pharmacological properties.
- Thiadiazole ring : Associated with various biological activities including antimicrobial and anticancer effects.
The molecular formula is with a molecular weight of approximately 292.41 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiadiazole derivative A | MCF-7 (breast cancer) | 0.28 |
| Thiadiazole derivative B | A549 (lung cancer) | 0.52 |
| Thiadiazole derivative C | SK-MEL-2 (melanoma) | 4.27 |
These findings suggest that this compound may exhibit similar or enhanced anticancer properties due to its structural features that facilitate interaction with cellular targets involved in tumor growth inhibition .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. A review of literature indicates that compounds within this class can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial enzyme systems essential for survival:
| Study Reference | Compound Type | Activity |
|---|---|---|
| 1,3,4-Thiadiazoles | Antimicrobial against E. coli and S. aureus | |
| 1,2,4-Triazoles | Effective against Mycobacterium tuberculosis |
The presence of the thiadiazole ring in this compound likely contributes to its potential efficacy against microbial pathogens.
The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, it is hypothesized that:
- Inhibition of Enzyme Activity : The thiadiazole moiety may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through mitochondrial pathways.
- Interference with DNA Synthesis : Some derivatives disrupt DNA replication processes in rapidly dividing cells.
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives:
- Study on Cytotoxicity : A recent investigation assessed the cytotoxic effects of various thiadiazoles on human cancer cell lines using MTT assays. The results indicated that certain modifications to the thiadiazole structure significantly enhanced cytotoxicity .
- Antimicrobial Efficacy : Research demonstrated that specific thiadiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Structure–Activity Relationship (SAR) : Detailed SAR studies identified key substituents on the thiadiazole ring that enhance biological activity. For instance, the introduction of various alkyl groups was found to increase lipophilicity and improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
